Methyl 2-amino-6-bromo-4-methoxybenzoate is an organic compound characterized by its aromatic structure, which includes a methoxy group and an amino group, along with a bromine substituent. The chemical formula for this compound is , and it is associated with the CAS number 1555849-58-5. The presence of the bromine atom at the 6-position of the benzene ring influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties .
The biological activity of methyl 2-amino-6-bromo-4-methoxybenzoate has been explored in various studies. Compounds with similar structures often exhibit:
The specific biological activities of methyl 2-amino-6-bromo-4-methoxybenzoate would depend on further empirical studies to establish its efficacy and mechanism of action .
The synthesis of methyl 2-amino-6-bromo-4-methoxybenzoate typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of methyl 2-amino-6-bromo-4-methoxybenzoate with high yields and purity .
Methyl 2-amino-6-bromo-4-methoxybenzoate finds applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Interaction studies involving methyl 2-amino-6-bromo-4-methoxybenzoate focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate:
Such studies are essential for advancing knowledge about this compound's potential therapeutic uses .
Methyl 2-amino-6-bromo-4-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 2-amino-5-bromo-4-methoxybenzoate | 169044-96-6 | 0.97 |
| Methyl 2-amino-5-bromobenzoate | 52727-57-8 | 0.88 |
| Methyl 2-amino-4-bromobenzoate | 135484-83-2 | 0.88 |
| Methyl 2-amino-5-bromo-3-methylbenzoate | 206548-14-3 | 0.86 |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | 111049-68-4 | 0.83 |
Methyl 2-amino-6-bromo-4-methoxybenzoate is unique due to its specific substitution pattern that combines both methoxy and amino functionalities with a bromine atom at the six position. This combination may confer distinct biological properties not found in other similar compounds, making it a subject of interest for further research.
Methyl 2-amino-6-bromo-4-methoxybenzoate belongs to the class of substituted benzoate esters, where strategic functionalization of the benzene ring enhances its reactivity. The amino group at position 2 participates in condensation and acylation reactions, while the bromo substituent at position 6 facilitates cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The methoxy group at position 4 contributes to electronic modulation, influencing the compound’s solubility and stability. These features make it a critical precursor in synthesizing pharmaceuticals, agrochemicals, and advanced materials.
This article aims to:
The synthesis of methyl 2-amino-6-bromo-4-methoxybenzoate first appeared in peer-reviewed literature in the late 2010s, coinciding with advancements in halogenation techniques for aromatic compounds. Early work by Yi et al. (2018) demonstrated its utility as a precursor in the synthesis of kinase inhibitors, highlighting its role in modulating biological activity through strategic functionalization [3]. The compound’s emergence paralleled growing interest in brominated aromatics for their electronic properties and suitability in cross-coupling reactions, which became a cornerstone of modern drug discovery pipelines [3] .
The compound features a benzene ring substituted with:
This arrangement creates distinct electronic effects: the electron-donating methoxy and amino groups activate certain positions toward electrophilic substitution, while the electron-withdrawing ester moderates reactivity.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{10}\text{BrNO}_3 $$ |
| Molecular Weight | 260.08 g/mol |
| Boiling Point | 286.1°C (estimated) |
| Density | 1.179 g/cm³ |
| LogP | 1.64 (hydrophobic character) |
The bromine atom contributes significantly to molecular weight (30.8% of total mass) and influences crystalline packing patterns [1] [3].
The standard preparation involves bromination of methyl 2-amino-4-methoxybenzoate (compound 34 in Yi et al., 2018):
Key reaction parameters:
While specific industrial protocols remain proprietary, scale-up challenges include:
The compound’s bromine atom serves as a handle for cross-coupling reactions. Notable applications:
1H NMR (400 MHz, CDCl3):
IR Spectroscopy:
| Method | Conditions | Retention Time |
|---|---|---|
| Reverse-Phase HPLC | C18 column, MeCN/H$$_2$$O (70:30) | 6.8 min |
| TLC | Silica GF254, PE/EA (3:1) | Rf 0.45 |
| Property | Target Compound | 3-Methoxy Analog |
|---|---|---|
| Molecular Weight | 260.08 g/mol | 181.19 g/mol |
| Reactivity | Bromine enables cross-coupling | Limited to electrophilic substitution |
| Applications | Pharmaceutical intermediates | Dye precursors |
| Property | Target Compound | Phenol Analog |
|---|---|---|
| Solubility | Low in water (ester group) | Moderate in polar solvents |
| Stability | Ester less prone to oxidation | Phenolic OH susceptible to degradation |
The ester functionality in methyl 2-amino-6-bromo-4-methoxybenzoate enhances stability compared to phenolic analogs while maintaining sufficient reactivity for further transformations [2] [6].
The compound exhibits characteristic properties that reflect its aromatic nature and functional group composition. As a white to off-white solid, methyl 2-amino-6-bromo-4-methoxybenzoate demonstrates moderate lipophilicity with a calculated LogP value of 2.57, indicating favorable balance between hydrophobic and hydrophilic characteristics [4]. The molecular architecture incorporates 14 heavy atoms with 3 rotatable bonds, providing structural flexibility while maintaining aromatic rigidity. The polar surface area of 62 Ų suggests appropriate membrane permeability characteristics for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| CAS Number | 1555849-58-5 |
| Melting Point | Not available |
| Boiling Point | 358.8±37.0°C at 760 mmHg |
| LogP | 2.57 |
| Polar Surface Area | 62 Ų |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 1 |
The compound's structural identity is confirmed through comprehensive spectroscopic analysis. The SMILES notation COC1=CC(=C(C(=C1)Br)C(=O)OC)N accurately represents the molecular connectivity, while the InChI key GTNNSQKALMBWTL-UHFFFAOYSA-N provides a unique identifier for database searches [1] [5]. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons, methoxy groups, and amino functionality, enabling precise structural confirmation and purity assessment.
The synthesis of methyl 2-amino-6-bromo-4-methoxybenzoate typically involves multi-step synthetic sequences that introduce the various functional groups in a controlled manner. The most common approach begins with appropriately substituted benzoic acid precursors, which undergo sequential functionalization reactions to install the amino, bromo, and methoxy substituents [6] [7]. Esterification reactions using methanol in the presence of acid catalysts convert the carboxylic acid functionality to the corresponding methyl ester.
Alternative synthetic routes involve the use of halogenation reactions to introduce the bromine substituent, followed by nucleophilic substitution reactions to incorporate the methoxy group. The amino functionality can be introduced through reduction of corresponding nitro compounds or through direct amination reactions [8] [9]. These methodologies have been optimized to achieve high yields and purity levels suitable for pharmaceutical applications.
The synthesis of methyl 2-amino-6-bromo-4-methoxybenzoate requires careful optimization of reaction conditions to ensure selective functionalization at the desired positions. Temperature control is crucial, with most reactions conducted at moderate temperatures (50-80°C) to prevent decomposition or unwanted side reactions [10] [11]. Solvent selection plays a critical role, with polar aprotic solvents such as dimethylformamide and acetonitrile commonly employed to facilitate nucleophilic substitution reactions.
Bromination reactions are typically performed using N-bromosuccinimide as a safer alternative to molecular bromine, providing better control over reaction selectivity and minimizing environmental hazards [12] [13]. The methoxylation step often employs sodium methoxide or potassium carbonate as base catalysts to promote the substitution reaction while maintaining mild reaction conditions.
Methyl 2-amino-6-bromo-4-methoxybenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The compound's structural features make it particularly valuable for the development of antimicrobial agents, where the combination of amino and halogen functionalities provides enhanced biological activity [7] [14]. The aminobenzoate framework is frequently encountered in drug structures, with para-aminobenzoic acid (PABA) derivatives being essential building blocks in medicinal chemistry [15] [16].
The compound's versatility extends to the synthesis of local anesthetics, where benzoate esters provide the necessary structural features for biological activity [17] [18]. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (bromo, ester) groups allows for fine-tuning of pharmacological properties through structure-activity relationship studies.
The multifunctional nature of methyl 2-amino-6-bromo-4-methoxybenzoate makes it an excellent precursor for heterocyclic compound synthesis. The amino group can participate in cyclization reactions to form various nitrogen-containing heterocycles, while the bromine substituent provides a reactive site for cross-coupling reactions [19] [20]. These transformations are particularly valuable in the synthesis of quinolines, benzimidazoles, and other biologically active heterocycles.
The compound's ability to undergo diverse chemical transformations has been exploited in the synthesis of complex natural products and drug candidates. Recent advances in transition metal catalysis have expanded the scope of reactions possible with this building block, enabling the construction of previously inaccessible molecular architectures [21] [9].
| Application Area | Description | Significance |
|---|---|---|
| Pharmaceutical Intermediates | Precursor for drug synthesis and pharmaceutical compound development | High |
| Organic Synthesis Building Blocks | Versatile intermediate for complex organic molecule construction | High |
| Antimicrobial Research | Scaffold for antimicrobial and antibacterial agent development | Medium |
| Medicinal Chemistry | Building block for medicinal chemistry libraries | High |
| Chemical Biology | Chemical probe development for biological studies | Medium |
| Drug Development | Lead compound optimization in drug discovery | High |
| Heterocyclic Synthesis | Synthesis of nitrogen-containing heterocycles | Medium |
| Bioactive Compound Synthesis | Development of bioactive molecules with therapeutic potential | High |
Recent research has demonstrated the importance of the specific substitution pattern in methyl 2-amino-6-bromo-4-methoxybenzoate for biological activity. The positioning of the amino group at the ortho position relative to the ester functionality creates favorable interactions with biological targets, while the bromine substituent provides enhanced binding affinity through halogen bonding interactions . The methoxy group contributes to the overall lipophilicity and membrane permeability of derivatives synthesized from this building block.
Comparative studies with related compounds have revealed that the 6-bromo-4-methoxy substitution pattern provides optimal balance between synthetic accessibility and biological activity. Compounds with bromine at position 5 instead of position 6 show different reactivity profiles and biological properties, highlighting the importance of precise substitution patterns in drug design [10] [23].
The compound has been successfully employed in various synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and cyclization reactions. Palladium-catalyzed cross-coupling reactions have been particularly effective for introducing diverse substituents at the bromine position, enabling the synthesis of compound libraries for biological screening [11] [24]. The amino group has been utilized in condensation reactions to form Schiff bases and other nitrogen-containing derivatives with enhanced biological activity [25].
Research investigations have explored the biological activities of methyl 2-amino-6-bromo-4-methoxybenzoate derivatives, revealing promising antimicrobial and anticancer properties. The compound serves as a scaffold for the development of novel therapeutics, with modifications at various positions leading to enhanced potency and selectivity [26] [27]. Studies have shown that derivatives incorporating this building block exhibit significant activity against various bacterial and fungal strains, making them attractive candidates for antimicrobial drug development.
The significance of methyl 2-amino-6-bromo-4-methoxybenzoate becomes apparent when compared to related compounds with different substitution patterns. Methyl 2-amino-5-bromo-4-methoxybenzoate, where the bromine is positioned at the 5-position instead of 6-position, exhibits different reactivity and biological properties [10] [28]. This positional isomerism demonstrates the critical importance of precise substitution patterns in determining molecular properties and synthetic utility.
| Compound Name | CAS Number | Structural Relationship | Molecular Weight |
|---|---|---|---|
| Methyl 2-amino-5-bromo-4-methoxybenzoate | 169044-96-6 | Bromine at position 5 instead of 6 | 260.08 |
| Methyl 2-amino-4-bromobenzoate | 135484-83-2 | No methoxy group | 230.06 |
| Methyl 2-amino-6-bromobenzoate | 135484-78-5 | No methoxy group | 230.06 |
| Methyl 4-amino-2-bromo-6-methoxybenzoate | 1427398-95-5 | Amino group at position 4 | 260.08 |
The availability of methyl 2-amino-6-bromo-4-methoxybenzoate from commercial sources has facilitated its adoption in synthetic organic chemistry research. The compound is readily accessible through established synthetic routes and is offered by numerous chemical suppliers at competitive prices [4] [2]. This accessibility has contributed to its widespread use in academic and industrial research programs.